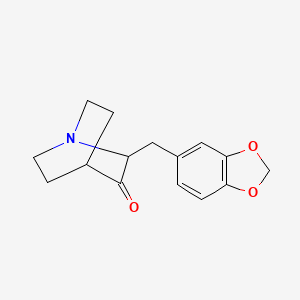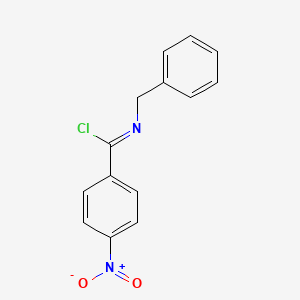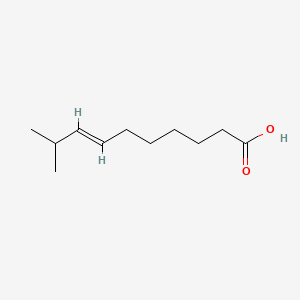
trans-9-Methyl-7-decenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-9-Methyl-7-decenoic acid: is a mono-unsaturated fatty acid with a ten-carbon chain and a double bond at the seventh position. This compound is relatively rare in nature and is part of the decenoic acid family, which includes various isomers with different positions and configurations of the double bond.
準備方法
Synthetic Routes and Reaction Conditions: Trans-9-Methyl-7-decenoic acid can be synthesized through various methods, including olefin metathesis and biotransformation. Olefin metathesis involves the rearrangement of carbon-carbon double bonds in the presence of catalysts such as Grubbs’ catalysts. This method is commonly used for the synthesis of unsaturated fatty acids from vegetable oils and fatty acids .
Industrial Production Methods: Industrial production of this compound often involves the biotransformation of fatty acid methyl esters. This process utilizes microorganisms to convert methyl decanoate to the desired unsaturated fatty acid under controlled conditions .
化学反応の分析
Types of Reactions: Trans-9-Methyl-7-decenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated fatty acids.
Substitution: The double bond allows for various substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
科学的研究の応用
Trans-9-Methyl-7-decenoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics, lubricants, and surfactants.
作用機序
The mechanism of action of trans-9-Methyl-7-decenoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with specific enzymes, modulating their activity and influencing various metabolic pathways .
類似化合物との比較
Trans-2-decenoic acid: Known for its flavoring properties and biofilm disintegration capabilities.
Trans-3-decenoic acid: Found in some natural extracts and used in flavoring.
Trans-4-decenoic acid: Used as a flavoring agent and in the synthesis of various chemicals.
Uniqueness: Trans-9-Methyl-7-decenoic acid is unique due to its specific position of the double bond and the presence of a methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
61229-05-8 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
(E)-9-methyldec-7-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-10(2)8-6-4-3-5-7-9-11(12)13/h6,8,10H,3-5,7,9H2,1-2H3,(H,12,13)/b8-6+ |
InChIキー |
MAXWNMPBFJYJBB-SOFGYWHQSA-N |
異性体SMILES |
CC(C)/C=C/CCCCCC(=O)O |
正規SMILES |
CC(C)C=CCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B14153069.png)
![[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B14153079.png)
![4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine](/img/structure/B14153080.png)
![2-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14153083.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14153084.png)
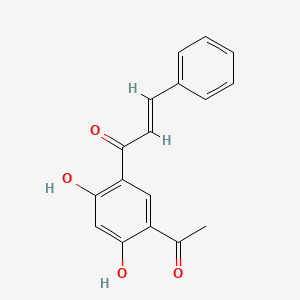
![2-[3-(Trimethylsilyl)propyl]decanoic acid](/img/structure/B14153089.png)
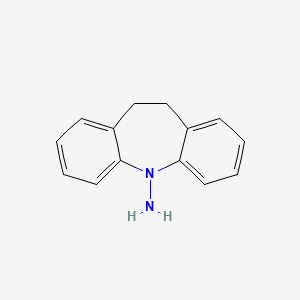
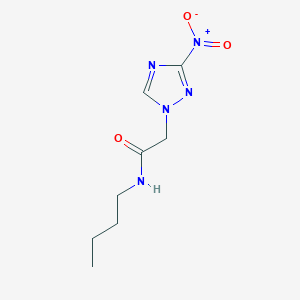
![2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14153116.png)

![(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol](/img/structure/B14153132.png)
